molecular formula C19H21N3O B15021109 N-(4-ethoxybenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine

N-(4-ethoxybenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine

Cat. No.: B15021109
M. Wt: 307.4 g/mol
InChI Key: RAOIXTUCEXXDNV-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine: is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethoxybenzyl group attached to the nitrogen atom, a methyl group on the imidazole ring, and a phenyl group on the 5th position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxybenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and an amine source under acidic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

    Attachment of the ethoxybenzyl group: This step involves the reaction of the imidazole derivative with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxybenzyl group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an inhibitor of certain enzymes due to its imidazole ring, which can mimic the structure of histidine residues in proteins.

Medicine:

    Drug Development: The compound is being investigated for its potential use in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.

Industry:

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-ethoxybenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the phenyl and ethoxybenzyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • N-(4-methoxybenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine
  • N-(4-chlorobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine
  • N-(4-bromobenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine

Uniqueness: N-(4-ethoxybenzyl)-1-methyl-5-phenyl-1H-imidazol-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to biological targets compared to its methoxy, chloro, or bromo analogs.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-methyl-5-phenylimidazol-2-amine

InChI

InChI=1S/C19H21N3O/c1-3-23-17-11-9-15(10-12-17)13-20-19-21-14-18(22(19)2)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,20,21)

InChI Key

RAOIXTUCEXXDNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=NC=C(N2C)C3=CC=CC=C3

solubility

26 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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